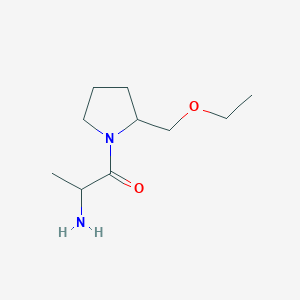
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and an ethoxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological and pharmacological applications. This article aims to explore the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 200.28 g/mol. Its structure features:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that may influence its interaction with biological targets.
- Amino group (NH₂) : Suggests potential for hydrogen bonding and interaction with various receptors.
- Ethoxymethyl group : Enhances solubility and may facilitate specific interactions with biological molecules.
Interaction with Biological Targets
The presence of the amino group and the pyrrolidine ring suggests that this compound may interact with various biological targets, including:
- Neurotransmitter receptors : Compounds containing similar structural motifs often exhibit activity at serotonin, dopamine, or norepinephrine receptors.
- Enzymatic pathways : The carbonyl group in the propanone backbone may participate in enzyme-substrate interactions.
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, we can compare it to structurally related compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks ethoxymethyl group | Antidepressant effects reported in animal models |
| 2-Amino-1-(3-(methoxymethyl)pyrrolidin-1-yl)propan-1-one | Methoxymethyl instead of ethoxymethyl | Exhibited neuroprotective properties |
| 3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-yloctanone | Hydroxymethyl group | Demonstrated antimicrobial activity |
These comparisons indicate that modifications to the substituents can significantly influence biological activity, suggesting that this compound may possess unique pharmacological properties.
Potential Applications
The potential applications of this compound are diverse:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting neurological disorders.
- Organic Synthesis : Serving as an intermediate in synthesizing complex organic molecules.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The amino group facilitates binding to neurotransmitter receptors.
- The pyrrolidine ring enhances lipophilicity, potentially improving membrane permeability.
- The ethoxymethyl substituent may increase solubility in biological media, enhancing bioavailability.
Properties
IUPAC Name |
2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-7-9-5-4-6-12(9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOSNDOIKATFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















